

Application Note: Scalable Manufacturing of CAS 1261918-45-9

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Compound of Interest

Compound Name: 4-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid

CAS No.: 1261913-83-0

Cat. No.: B6409441

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Executive Summary

This Application Note details the scalable synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS 1261918-45-9). This compound serves as the critical "Left-Hand Side" (LHS) amine intermediate in the manufacture of Tucatinib (Tukysa), a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

While early medicinal chemistry routes utilized low-yielding Ullmann couplings, this guide focuses on the Process Chemistry Route optimized for kilogram-scale manufacturing. This route utilizes a Nucleophilic Aromatic Substitution (

) followed by catalytic hydrogenation, offering superior atom economy, impurity control, and safety profiles compared to legacy methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid heavy metal contamination (copper mediation) and high-temperature forcing conditions.

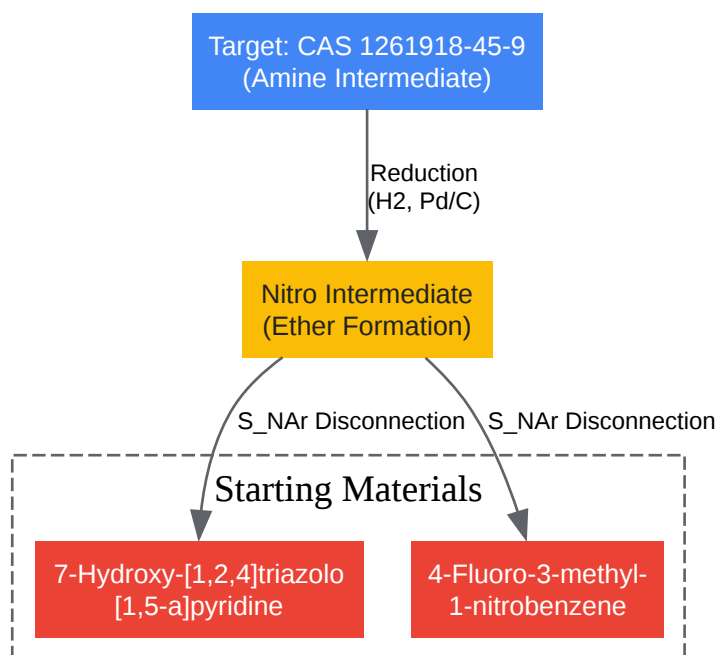
Strategic Disconnection

The target molecule is disconnected at the ether linkage and the aniline nitrogen.

- Ether Linkage Formation: Achieved via coupling between an electron-deficient nitro-arene and a nucleophilic phenol derivative.
- Aniline Formation: Achieved via mild catalytic hydrogenation of the nitro precursor.

Reaction Scheme

- Fragment A: 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Nucleophile)[1][2][3][4]
- Fragment B: 4-Fluoro-3-methyl-1-nitrobenzene (Electrophile)



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Figure 1: Retrosynthetic strategy focusing on convergent assembly via S_NAr coupling.

Detailed Experimental Protocols

Stage 1: Ether Coupling ()

Objective: Synthesis of 7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine. Principle: The 4-fluoro-3-methyl-1-nitrobenzene is activated for nucleophilic attack by the nitro group. The 7-hydroxy-triazolopyridine acts as the nucleophile in the presence of a mild base.

Materials

Reagent	Equiv.	Role
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine	1.0	Nucleophile
4-Fluoro-3-methyl-1-nitrobenzene	1.1	Electrophile
Potassium Carbonate ()	1.5 - 2.0	Base
DMSO (Dimethyl sulfoxide)	5-7 Vol	Solvent
Water	10-15 Vol	Anti-solvent (Workup)

Protocol

- Charge: To a clean, dry reactor (inerted with), charge 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 wt) and (1.5 equiv).
- Solvation: Add DMSO (5.0 vol) and stir at ambient temperature for 30 minutes to ensure deprotonation/slurry formation.
- Addition: Add 4-Fluoro-3-methyl-1-nitrobenzene (1.1 equiv) in one portion.
- Reaction: Heat the mixture to 85°C ± 5°C.
 - Critical Process Parameter (CPP): Do not exceed 100°C to prevent degradation of the triazole ring.
- Monitoring: Monitor by HPLC. Reaction is typically complete within 4–6 hours (<1% unreacted phenol).

- Quench & Crystallization:
 - Cool the reaction mixture to 20–25°C.
 - Slowly add Water (10 vol) over 1 hour. An exotherm will occur; maintain temp <35°C.
 - The product will precipitate as a yellow/orange solid.
- Isolation: Stir the slurry for 2 hours, filter, and wash the cake with water (3 x 2 vol) to remove residual DMSO and inorganic salts.
- Drying: Dry under vacuum at 50°C to constant weight.
 - Expected Yield: 85–92%
 - Purity: >98% (HPLC)[1][5]

Stage 2: Nitro Reduction

Objective: Conversion of the nitro intermediate to the target aniline (CAS 1261918-45-9).

Principle: Heterogeneous catalytic hydrogenation.

Materials

Reagent	Specification	Role
Nitro Intermediate (Stage 1)	1.0 wt	Substrate
10% Pd/C (50% wet)	0.05 wt (5% loading)	Catalyst
Methanol or THF	10 Vol	Solvent
Hydrogen ()	3–5 bar	Reductant

Protocol

- Charge: Charge the Nitro intermediate and Methanol into an autoclave.
- Inert: Purge with Nitrogen (

-) three times to remove oxygen.
- Catalyst Addition: Charge 10% Pd/C (as a slurry in Methanol) under inert conditions.
 - Safety Note: Pyrophoric catalyst. Ensure strict oxygen exclusion.
 - Hydrogenation: Pressurize with

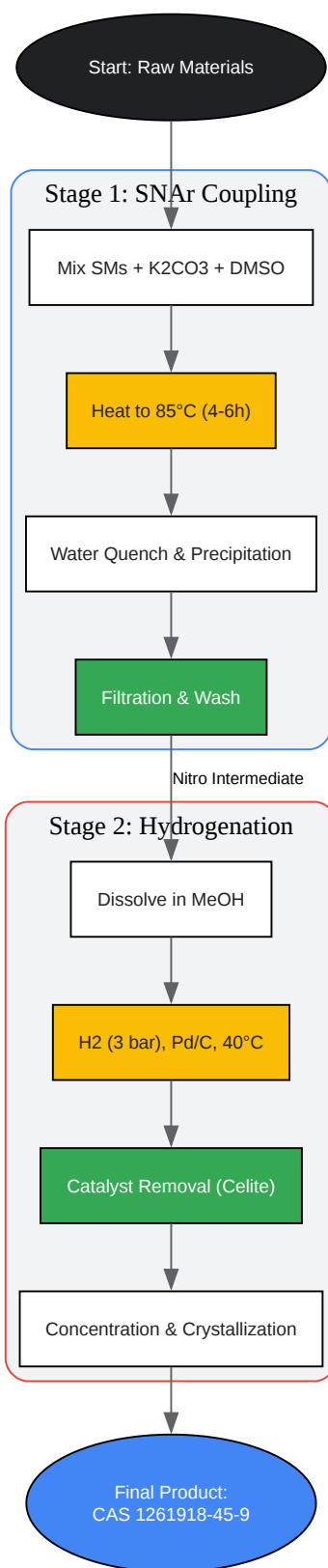
to 3 bar. Heat to 40°C.
 - Reaction: Stir vigorously (mass transfer limited). Monitor H₂ uptake. Reaction is typically complete in 4–8 hours.
 - Workup:
 - Cool to ambient temperature and vent

. Purge with

.
 - Filter through a bed of Celite (or depth filter) to remove the catalyst. Wash the cake with Methanol.
 - Concentration: Distill the filtrate under reduced pressure to approx. 2 volumes.
 - Crystallization (Optional but recommended for API grade):
 - Add Isopropyl Ether (IPE) or n-Heptane as an anti-solvent to induce crystallization.
 - Cool to 0–5°C, filter, and dry.
 - Final Output: Off-white to pale yellow solid.
 - Expected Yield: 90–95%
 - Purity: >99.5% (HPLC)[2][5][6]

Process Workflow & Logic

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and purification steps.



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Figure 2: End-to-end process flow for the synthesis of CAS 1261918-45-9.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Range	Impact	Corrective Action
Stage 1 Temp	80–90°C	<80°C: Slow reaction. >100°C: Impurity formation.	Maintain jacket control $\pm 2^\circ\text{C}$.
Water in DMSO	<0.5%	High water content promotes hydrolysis of the fluoro-nitrobenzene.	Use anhydrous DMSO or dry sieves.
Pd/C Handling	Inert	Oxygen exposure causes ignition.	Keep catalyst wet (50% water); use blanket.
H2 Pressure	3–5 bar	Low pressure increases reaction time.	Ensure autoclave seal integrity.

Analytical Controls

To ensure the integrity of the final intermediate, the following analytical specifications are recommended:

- HPLC Method: C18 Column, Gradient Water (0.1% TFA) / Acetonitrile.
 - Retention Time (RT): Target amine elutes earlier than the Nitro intermediate due to increased polarity.
- ^1H NMR (DMSO- d_6):

- Diagnostic peak: Triazolo-pyridine protons and the disappearance of the Nitro-aromatic signals.
- Methyl group singlet at approx
2.1 ppm.
- Amine (
) broad singlet at approx
5.0 ppm.

Safety & Compliance

- Nitro Compounds: The starting material (4-fluoro-3-methyl-1-nitrobenzene) and the intermediate are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid heating to dryness without testing (DSC).
- Hydrogenation: Hydrogen gas is highly flammable. All equipment must be ATEX rated / grounded.
- Solvents: DMSO is a skin penetrant; it can carry toxic reagents through the skin. Wear butyl rubber gloves.

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